molecular formula C14H10N6 B5518681 2-Phenyltriazolo[4,5-h]quinoxalin-8-amine

2-Phenyltriazolo[4,5-h]quinoxalin-8-amine

Cat. No.: B5518681
M. Wt: 262.27 g/mol
InChI Key: KYIREUFWYOUZIH-UHFFFAOYSA-N
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Description

2-Phenyltriazolo[4,5-h]quinoxalin-8-amine is a heterocyclic compound that belongs to the quinoxaline family

Scientific Research Applications

2-Phenyltriazolo[4,5-h]quinoxalin-8-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structure and biological activity.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of these compounds is thought to be related to their binding affinity towards the A2B receptor . This receptor is involved in cancer angiogenesis, and blocking its signaling pathway can suppress tumor growth .

Future Directions

Future research could focus on further exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as antimicrobial agents . Additionally, there is a significant increase in the interest in A2B receptors in different therapeutic areas , suggesting potential new directions for the development of chemotherapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyltriazolo[4,5-h]quinoxalin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,2,3-triazole with 1,2-diaminobenzene in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyltriazolo[4,5-h]quinoxalin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines, which can have different functional groups attached to the quinoxaline ring.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.

    Quinoxaline: A parent compound with various derivatives used in medicinal chemistry.

    Quinazoline: Another heterocyclic compound with significant biological activity.

Uniqueness

2-Phenyltriazolo[4,5-h]quinoxalin-8-amine is unique due to its fused triazole and quinoxaline rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research.

Properties

IUPAC Name

2-phenyltriazolo[4,5-h]quinoxalin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6/c15-12-8-16-10-6-7-11-14(13(10)17-12)19-20(18-11)9-4-2-1-3-5-9/h1-8H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIREUFWYOUZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC4=NC=C(N=C4C3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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